3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol
Description
Properties
CAS No. |
915373-11-4 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
3-[[(3-pyridin-2-ylpyridin-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C17H15N3O/c21-14-5-3-4-13(10-14)11-20-17-7-9-18-12-15(17)16-6-1-2-8-19-16/h1-10,12,21H,11H2,(H,18,20) |
InChI Key |
XHPMRELUBAKFAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CN=C2)NCC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
One-Pot Aminoalkylation Reaction
A widely reported method for synthesizing this compound involves a one-pot aminoalkylation reaction. This method is characterized by the following steps:
- Reagents : The reaction typically uses an amine (bipyridine derivative), an aldehyde, and phenol.
- Procedure :
- A mixture of the amine (1.0 mmol) and aldehyde (1.2 mmol) is stirred at elevated temperatures (around 80°C).
- After 10 minutes, phenol (1 mmol) is added to the mixture.
- The reaction is monitored using thin-layer chromatography (TLC) until completion, which may take between 30 to 120 minutes.
- Purification : The product is extracted with diethyl ether and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from n-hexane.
Use of Triflic Anhydride
Another effective method involves using triflic anhydride as a coupling agent:
- Reagents : Phenolic compounds and bipyridine derivatives are reacted in the presence of triflic anhydride.
- Procedure :
- The phenol is dissolved in dichloromethane and treated with pyridine followed by triflic anhydride at low temperatures.
- The mixture is allowed to stir for a specified time before quenching with aqueous sodium bicarbonate.
- Purification : The organic phase is washed, dried, and concentrated to isolate the product, which can be purified via flash column chromatography.
Reaction Mechanisms
Understanding the mechanisms involved in these reactions can provide insights into optimizing yields and purity.
Mechanism of Aminoalkylation
The aminoalkylation mechanism typically involves nucleophilic attack by the amine on the carbonyl carbon of the aldehyde, forming an intermediate that subsequently reacts with phenol to yield the desired product.
Mechanism of Triflation
In the triflation method, the phenolic oxygen attacks the electrophilic sulfur in triflic anhydride, resulting in the formation of a triflate intermediate that can subsequently react with bipyridine derivatives.
Yields and Purification Techniques
The efficiency of these methods can vary significantly based on reaction conditions:
| Preparation Method | Yield (%) | Purification Technique |
|---|---|---|
| One-Pot Aminoalkylation | 45% | Recrystallization from n-hexane |
| Triflic Anhydride Method | 71% | Flash column chromatography |
Chemical Reactions Analysis
Types of Reactions
3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The bipyridine moiety can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine-phenol derivatives.
Scientific Research Applications
3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The bipyridine moiety is particularly effective in binding to metal centers, facilitating electron transfer and redox reactions .
Comparison with Similar Compounds
Substituted Pyridine Derivatives
describes compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, which share a bipyridine backbone but lack the phenolic substituent. These derivatives exhibit molecular weights (466–545 g/mol) and melting points (268–287°C) that vary with substituents (e.g., -NO₂, -Br) .
Adamantane-Phenol Hybrids
highlights adamantane derivatives with phenolic Schiff bases, such as 2-ethoxy-6-[(tricyclo[3.3.1.1³,⁷]dec-1-ylimine)methyl]phenol. These compounds combine rigid adamantane frameworks with phenolic groups, demonstrating antimicrobial activity (e.g., MIC values of 12.5–50 µg/mL against S. aureus and E. coli) . While 3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol lacks the adamantane moiety, its phenolic group and amine bridge may similarly facilitate hydrogen bonding, influencing bioavailability and target binding.
Bipyridine-Based Pharmaceuticals
discusses 5'-(2-cyanophenyl)-1'-phenyl-2,3'-bipyridinyl-6'(1'H)-one, a 2,3'-bipyridine derivative acting as an AMPA receptor antagonist. This compound’s activity underscores the pharmacological relevance of bipyridine scaffolds in central nervous system targeting . The target compound’s bipyridine core may share analogous receptor interactions, though its aminomethylphenol substituent could alter selectivity or potency.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on structural similarity.
The target compound’s phenolic group enhances hydrogen-bonding capacity compared to halogenated pyridines in . This property may improve solubility in polar solvents, as seen in adamantane-phenol hybrids .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol?
- Answer : The synthesis typically involves condensation between 2,3'-bipyridine-4'-amine and a phenol derivative bearing a methylamino linker. For example, Schiff base formation or reductive amination can be used to anchor the amino-methyl-phenol moiety to the bipyridine core. Similar methodologies are documented for fluorinated phenol derivatives . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts) is critical to improving yield and purity.
Q. How is the compound characterized spectroscopically?
- Answer : Key techniques include:
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS or MALDI-TOF), as demonstrated for structurally related amines and phenols .
- NMR Spectroscopy : H and C NMR to resolve aromatic protons (bipyridine and phenol rings) and the methylene linker.
- FT-IR : To identify N-H stretching (3200–3400 cm) and phenolic O-H (broad ~3300 cm) .
Q. What computational tools are recommended for predicting its physicochemical properties?
- Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry. Software like Gaussian or ORCA is widely used. PubChem-derived SMILES/InChI keys (e.g., C11H9ClN2O in ) enable property prediction via platforms like ChemAxon or Molinspiration.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, Cd-coordinated bipyridine complexes show bond lengths of 146.53(9) Å for N1–Cd1–O2 interactions, which can guide validation of analogous structures . Discrepancies between experimental and computational geometries should be analyzed using R-factor metrics and thermal displacement parameters.
Q. What strategies mitigate contradictions in spectroscopic data across studies?
- Answer :
- Control Experiments : Repeat synthesis under inert atmospheres to exclude oxidation byproducts.
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-(2-aminoethyl)phenol in ).
- Dynamic NMR : Resolve rotational barriers in the methylene linker if peak splitting occurs .
Q. How can reaction conditions be optimized to enhance yield during derivatization?
- Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent (DMF vs. THF), and stoichiometry.
- Catalyst Screening : Pd-mediated coupling (e.g., Suzuki-Miyaura) for bipyridine functionalization, as seen in 4-substituted phenylpyridine syntheses .
- In-Situ Monitoring : ReactIR or HPLC tracking to identify intermediates and optimize reaction time .
Q. What analytical methods are suitable for studying its coordination chemistry?
- Answer :
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands in metal complexes.
- Electrochemical Analysis : Cyclic voltammetry to assess redox activity of the bipyridine moiety.
- EPR Spectroscopy : Detect paramagnetic species in transition-metal complexes (e.g., Cu) .
Methodological Resources
Q. How to access reliable reference data for this compound?
- Answer : Prioritize databases like:
- NIST Chemistry WebBook : For mass spectra and thermodynamic data (e.g., β-(4-Hydroxyphenyl)ethylamine in ).
- Cambridge Structural Database (CSD) : For crystallographic benchmarks .
- Reaxys/Scifinder : For synthetic protocols and patent literature.
Q. What safety protocols are critical during its handling?
- Answer :
- Ventilation : Use fume hoods due to potential amine/phenol volatility.
- PPE : Gloves (nitrile) and goggles to prevent dermal/ocular exposure.
- Waste Disposal : Neutralize phenolic waste with NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
